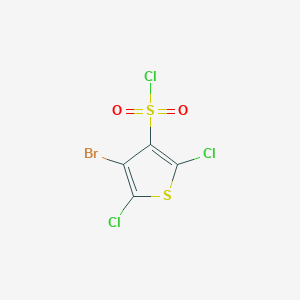

4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride

概要

説明

4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride (CAS: 166964-36-9) is a halogenated thiophene derivative with the molecular formula C₄BrCl₃O₂S₂ and a molecular weight of 330.416 g/mol . Its structure features a thiophene ring substituted with bromine at position 4, chlorine at positions 2 and 5, and a sulfonyl chloride group at position 3 (SMILES: C1(=C(SC(=C1Br)Cl)Cl)S(=O)(=O)Cl) .

This compound is commercially available with a purity of 97% (Thermo Scientific™, Product Code: 10405892) and is typically packaged in amber glass bottles to prevent degradation . It serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For example, it was used to synthesize 1-benzyl-2-(4-bromo-2,5-dichlorothiophen-3-yl)indole with a yield of 58% via desulfitative arylation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride typically involves the chlorination and bromination of thiophene derivatives. One common method includes the following steps:

Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.

Bromination: The 2,5-dichlorothiophene is then brominated using bromine in the presence of a solvent like acetic acid to yield 4-bromo-2,5-dichlorothiophene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to introduce new substituents onto the thiophene ring.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Functionalized Thiophenes: Formed through electrophilic aromatic substitution reactions.

科学的研究の応用

Synthesis and Reactivity

The synthesis of 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by bromination. The presence of the sulfonyl chloride functional group makes it a reactive intermediate suitable for further chemical transformations.

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. It serves as a versatile reagent for the preparation of various heterocyclic compounds through reactions such as:

- Heteroarylation : The compound has been used as a heteroarylating agent in palladium-catalyzed reactions to form complex heteroaromatic systems. For example, it was successfully reacted with 1-methylpyrrole to yield 2-(4-bromo-2,5-dichlorothiophen-3-yl)-1-methylpyrrole with an 81% yield .

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Heteroarylation | 1-methylpyrrole | 2-(4-bromo-2,5-dichlorothiophen-3-yl)-1-methylpyrrole | 81% |

Material Science

Due to its unique chemical structure, this compound can be utilized in material science for developing new materials with specific properties:

- Conductive Polymers : The chlorinated thiophene derivatives can contribute to the synthesis of conductive polymers used in electronic applications.

| Material Type | Application |

|---|---|

| Conductive Polymers | Electronics |

Case Study 1: Synthesis of Heteroaryl Compounds

In a study focusing on the heteroarylation reactions using this compound, researchers demonstrated its efficacy in synthesizing various heteroaryl compounds. The study highlighted the compound's role as an effective coupling partner in palladium-catalyzed reactions .

Case Study 2: Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are scarce, related compounds have shown promise in preliminary tests. Future research could explore the biological activity of this compound and its derivatives to assess their potential as antimicrobial agents.

作用機序

The mechanism of action of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization and modification of its structure.

類似化合物との比較

Structural and Reactivity Analysis

The compound’s reactivity and applications can be contextualized against structurally related sulfonyl chlorides:

Key Observations:

Reactivity in Cross-Coupling Reactions :

The bromine and chlorine substituents enhance the compound’s electrophilicity, making it a superior substrate for reactions like the palladium-catalyzed desulfitative arylation described in . In contrast, analogs lacking bromine (e.g., 2,5-dichlorothiophene-3-sulfonyl chloride) may exhibit reduced reactivity due to weaker electron-withdrawing effects and smaller steric bulk .

This contrasts with 4-chloro-2,5-dibromothiophene-3-sulfonyl chloride, where bromine at C2 and C5 might further enhance leaving-group ability but reduce regioselectivity.

Synthetic Utility: The sulfonyl chloride group acts as a leaving group in desulfitative reactions. The presence of bromine at C4 allows for subsequent functionalization (e.g., Suzuki coupling), a feature absent in non-brominated analogs .

Case Study: Palladium-Catalyzed Arylation

In -bromo-2,5-dichlorothiophene-3-sulfonyl chloride reacted with 1-benzyl-3-iodoindole to form a biaryl indole derivative with 58% yield . This highlights its efficacy as an electrophilic partner. Comparatively, analogous reactions with 2,5-dichlorothiophene-3-sulfonyl chloride (lacking bromine) might yield lower due to reduced electronic activation.

生物活性

4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride (CAS Number: 166964-36-9) is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its thiophene ring with bromine and chlorine substituents, which contribute to its chemical reactivity and biological interactions. The sulfonyl chloride functional group enhances its electrophilic nature, making it suitable for nucleophilic attack by various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as insulin-regulated aminopeptidase (IRAP), which plays a role in memory and learning processes in mammals . This inhibition could potentially lead to therapeutic applications in cognitive disorders.

- Endothelin Receptor Modulation : Research indicates that sulfonamides like this compound can modulate the interaction between endothelin peptides and their receptors (ET A and ET B) in vascular tissues. This modulation may have implications for treating conditions associated with endothelin dysregulation, such as hypertension and heart failure .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Case Study 1: Inhibition of IRAP

In a study examining the effects of various sulfonamides on IRAP, this compound was identified as a potent inhibitor. The study demonstrated that this compound could significantly enhance memory retention in rodent models, suggesting its potential utility in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Endothelin Modulation

A comprehensive investigation into the effects of this compound on endothelin signaling pathways revealed that it effectively inhibited endothelin-induced vasoconstriction in isolated vascular tissues. This action was linked to a decrease in calcium influx through voltage-dependent calcium channels, highlighting its potential as a therapeutic agent for cardiovascular diseases .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrCl3O2S2/c5-1-2(12(8,9)10)4(7)11-3(1)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHZODWKWDZKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrCl3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333958 | |

| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-36-9 | |

| Record name | 4-Bromo-2,5-dichloro-3-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。